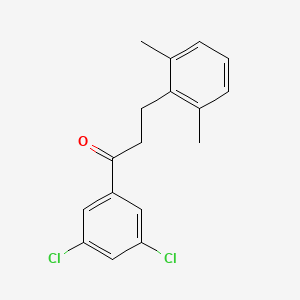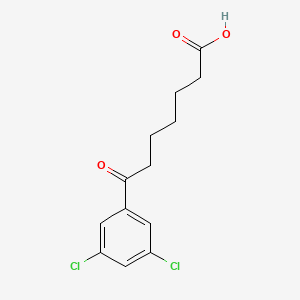
7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid” is a complex organic compound. It likely contains a heptanoic acid group (a seven-carbon chain ending with a carboxylic acid group) and a 3,5-dichlorophenyl group (a phenyl ring with chlorine atoms at the 3rd and 5th positions) .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as chlorination, hydrolysis, and coupling . For instance, 3,5-dichlorobenzoyl chloride can react with arylamine compounds to produce dichlorobenzamide derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray crystallography . The compound likely has a complex structure due to the presence of the heptanoic acid group and the 3,5-dichlorophenyl group .
Chemical Reactions Analysis
Similar compounds can undergo various chemical reactions. For example, boronic acids can participate in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound’s molecular weight can be determined using mass spectrometry .
Applications De Recherche Scientifique
Environmental Impact and Toxicology of Chlorinated Compounds
Chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their environmental impact and toxicological effects. These studies offer insights into the behavior of chlorinated compounds in agricultural environments, their biodegradation, and potential toxic effects on human health and ecosystems.
Environmental Behavior and Biodegradation : Chlorinated compounds like 2,4-D are used worldwide in agricultural activities for pest control. Research has focused on their toxicology, mutagenicity, and environmental fate, highlighting the need for understanding their occupational risks, neurotoxicity, and effects on non-target aquatic species. The role of microorganisms in degrading these compounds is crucial for mitigating environmental pollution and safeguarding public health (Zuanazzi et al., 2020; Magnoli et al., 2020).
Toxicological Studies : Epidemiological studies have suggested associations between exposure to chlorinated compounds like 2,4-D and increased risks of lymphohematopoietic cancers, although the evidence does not conclusively support a genotoxic mode of action. Understanding the carcinogenic potential and mechanisms of these compounds remains an area of active research (Stackelberg, 2013).
Applications in Organic Synthesis and Materials Science
Research on chlorinated compounds also extends to their applications in organic synthesis and the development of novel materials:
Synthesis of Complex Molecules : Chlorinated compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Their reactivity and the ability to introduce chloro groups into organic molecules make them valuable in synthetic chemistry (Taber & Tirunahari, 2011).
Conducting Polymers : While not directly related to 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, studies on polymeric materials like poly(3,4‐ethylenedioxythiophene) (PEDOT) highlight the broader field of chlorinated compounds' applications in developing conductive polymers for electronic devices (Shi et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(3,5-dichlorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-10-6-9(7-11(15)8-10)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNBZMLWDZFQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645295 |
Source


|
| Record name | 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | |
CAS RN |
898765-54-3 |
Source


|
| Record name | 3,5-Dichloro-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

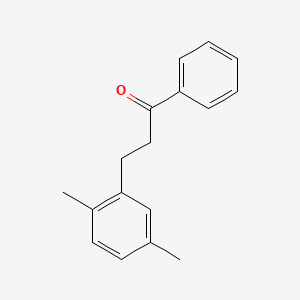

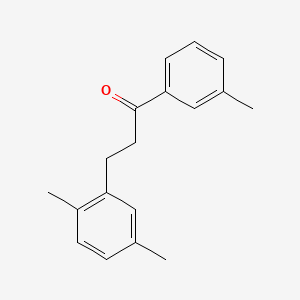
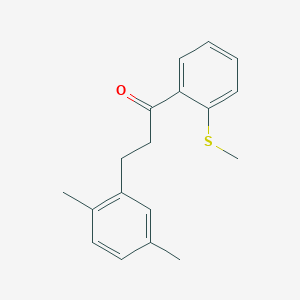
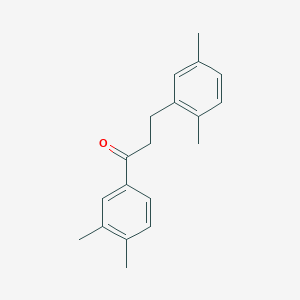
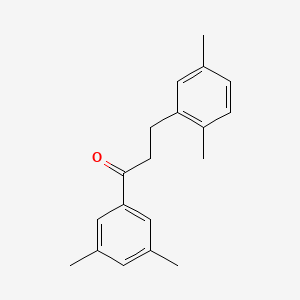
![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)
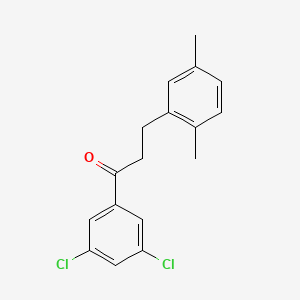
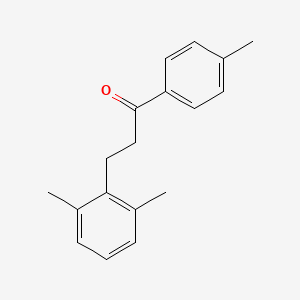
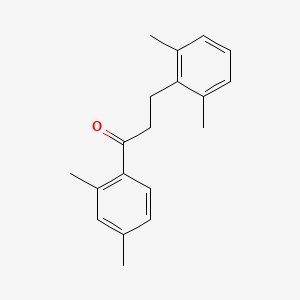
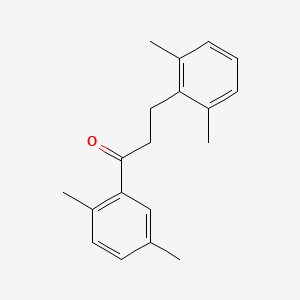
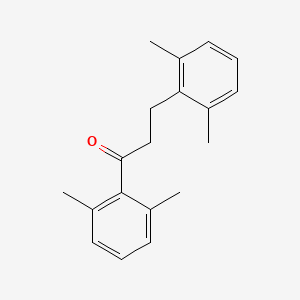
![3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360625.png)
